molecular formula C5H6N4 B1619311 Pyrazine-2-carboximidamide CAS No. 200928-43-4

Pyrazine-2-carboximidamide

Cat. No. B1619311
CAS RN: 200928-43-4
M. Wt: 122.13 g/mol
InChI Key: CEEVRMDYKKNRAW-UHFFFAOYSA-N
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Description

Pyrazine-2-carboximidamide , also known as pyrazine-2-carboxamidine , is a chemical compound with the molecular formula C₄H₆N₄ . It belongs to the class of imidamides and contains a pyrazine ring. The compound has been investigated for its potential as an anti-tubercular agent .

Scientific Research Applications

Automated Synthesis Applications

In the realm of organic synthesis, pyrazine-2-carboximidamide derivatives, such as pyrazine-2-carboxamide, have been utilized in the automated flow preparation of complex molecules. For instance, Ingham et al. (2014) demonstrated the use of open-source software and Raspberry Pi® for controlling multiple flow chemistry devices to automate the multi-step flow preparation of pyrazine-2-carboxamide, highlighting its importance in the synthesis of pharmaceutical compounds like Rifater®, used in tuberculosis treatment (Ingham, Battilocchio, Hawkins, & Ley, 2014).

Medical Research and Diagnostic Applications

Pyrazine derivatives have also found applications in medical research, particularly as diagnostic agents. Rajagopalan et al. (2011) synthesized hydrophilic pyrazine-bis(carboxamides) derived from 3,5-diamino-pyrazine-2,5-dicarboxylic acid, which showed promise as fluorescent glomerular filtration rate (GFR) tracer agents for real-time, point-of-care measurement of GFR, an essential diagnostic parameter for kidney function (Rajagopalan et al., 2011).

Molecular Dynamics and Chemical Physics

In chemical physics, the study of molecular dynamics of pyrazine after excitation to electronic states provides insight into the fundamental processes in photochemistry. Raab et al. (1999) investigated the molecular dynamics of pyrazine using a realistic model Hamiltonian, enhancing the understanding of the photochemical behavior of pyrazine molecules (Raab, Worth, Meyer, & Cederbaum, 1999).

Biodegradation and Environmental Science

In environmental science, understanding the biodegradation of pyrazine compounds is crucial for assessing their environmental impact. Müller and Rappert (2010) provided insights into the occurrence, formation, and biodegradation of pyrazines, including their chemical and biological synthesis and their degradation pathways in nature (Müller & Rappert, 2010).

Antiviral Research

In antiviral research, pyrazinecarboxamide derivatives like T-705 (favipiravir) have been explored for their broad-spectrum inhibitory effects against various RNA viruses, offering potential therapeutic options for diseases like influenza and other viral infections (Furuta et al., 2009).

properties

IUPAC Name

pyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-5(7)4-3-8-1-2-9-4/h1-3H,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEVRMDYKKNRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332879
Record name Pyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200928-43-4
Record name Pyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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